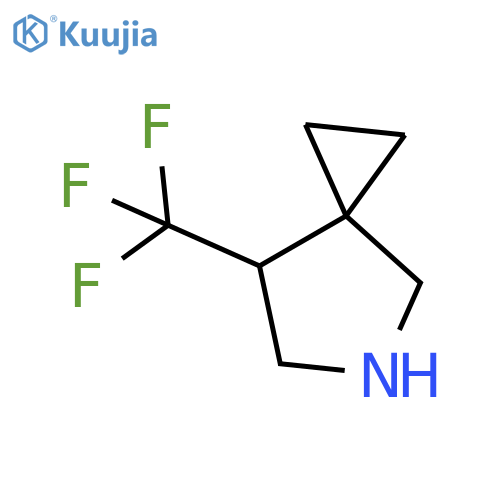

Cas no 2092298-13-8 (7-(trifluoromethyl)-5-azaspiro2.4heptane)

7-(trifluoromethyl)-5-azaspiro2.4heptane 化学的及び物理的性質

名前と識別子

-

- 5-Azaspiro[2.4]heptane, 7-(trifluoromethyl)-

- 7-(trifluoromethyl)-5-azaspiro2.4heptane

-

- インチ: 1S/C7H10F3N/c8-7(9,10)5-3-11-4-6(5)1-2-6/h5,11H,1-4H2

- InChIKey: NWODNMUNNNZPIZ-UHFFFAOYSA-N

- ほほえんだ: C1C2(C(C(F)(F)F)CNC2)C1

7-(trifluoromethyl)-5-azaspiro2.4heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-246900-1.0g |

7-(trifluoromethyl)-5-azaspiro[2.4]heptane |

2092298-13-8 | 1.0g |

$0.0 | 2023-02-20 | ||

| Enamine | EN300-246900-1g |

7-(trifluoromethyl)-5-azaspiro[2.4]heptane |

2092298-13-8 | 1g |

$0.0 | 2023-09-15 |

7-(trifluoromethyl)-5-azaspiro2.4heptane 関連文献

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

7-(trifluoromethyl)-5-azaspiro2.4heptaneに関する追加情報

Professional Introduction to 7-(trifluoromethyl)-5-azaspiro[2.4]heptane (CAS No: 2092298-13-8)

7-(trifluoromethyl)-5-azaspiro[2.4]heptane, identified by the CAS number 2092298-13-8, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. The compound features a spirocyclic framework, which is a key structural motif known for its potential in enhancing molecular rigidity and bioavailability. The presence of a trifluoromethyl group at the 7-position introduces a high electron-withdrawing effect, which can significantly influence the electronic properties and reactivity of the molecule. This combination of structural and electronic features makes 7-(trifluoromethyl)-5-azaspiro[2.4]heptane a promising candidate for further exploration in drug discovery and development.

The spirocyclic core of 7-(trifluoromethyl)-5-azaspiro[2.4]heptane is particularly noteworthy due to its ability to mimic the conformational flexibility of biologically relevant molecules while maintaining structural stability. This property is highly desirable in drug design, as it allows the compound to interact effectively with biological targets without undergoing unwanted conformational changes. The azaspiro structure also contributes to the molecule's ability to cross-link with biological macromolecules, potentially leading to enhanced binding affinity and prolonged activity.

In recent years, there has been growing interest in the development of small molecules that incorporate trifluoromethyl groups. The trifluoromethyl moiety is well-known for its ability to improve metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced pharmacokinetic properties, making them more suitable for therapeutic applications. 7-(trifluoromethyl)-5-azaspiro[2.4]heptane leverages these advantages, positioning it as a valuable scaffold for designing novel pharmaceutical agents.

The potential applications of 7-(trifluoromethyl)-5-azaspiro[2.4]heptane are diverse, spanning across various therapeutic areas. One particularly promising area is the development of anti-inflammatory agents. Inflammation is a complex biological process that involves multiple pathways and mediators. The spirocyclic structure and the presence of the azaheterocycle in 7-(trifluoromethyl)-5-azaspiro[2.4]heptane suggest that it may interact with key inflammatory targets, such as cytokine receptors and signaling enzymes. Preliminary studies have indicated that derivatives of this compound may exhibit potent anti-inflammatory effects by modulating these pathways.

In addition to its anti-inflammatory potential, 7-(trifluoromethyl)-5-azaspiro[2.4]heptane has also shown promise in the context of anticancer research. Cancer is characterized by uncontrolled cell growth and proliferation, making it a major global health challenge. The unique structural features of this compound make it a suitable candidate for developing novel anticancer drugs. Specifically, the spirocyclic core can be designed to target specific enzymes involved in cancer cell proliferation, such as kinases and proteases. Furthermore, the trifluoromethyl group can enhance the molecule's ability to inhibit these enzymes by improving its binding affinity and metabolic stability.

The synthesis of 7-(trifluoromethyl)-5-azaspiro[2.4]heptane presents both challenges and opportunities for synthetic chemists. The spirocyclic structure requires precise control over reaction conditions to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct complex spirocyclic frameworks efficiently. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been particularly useful in this regard. By leveraging these methods, researchers can access a wide range of derivatives of 7-(trifluoromethyl)-5-azaspiro[2.4]heptane for further biological evaluation.

The pharmacological evaluation of 7-(trifluoromethyl)-5-azaspiro[2.4]heptane has been an area of active investigation in recent years. Preclinical studies have demonstrated that this compound exhibits significant potential as a lead molecule for drug development. For example, in vitro assays have shown that derivatives of this compound can inhibit the activity of various enzymes involved in inflammation and cancer progression. Additionally, animal models have provided evidence that these derivatives exhibit therapeutic effects comparable to existing drugs but with improved efficacy and safety profiles.

The future direction of research on 7-(trifluoromethyl)-5-azaspiro[2.4]heptane is likely to focus on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify key structural features that contribute to its biological activity and develop more potent and selective derivatives. Furthermore, computational modeling techniques can be employed to predict the binding modes of this compound with biological targets, providing valuable insights into its mechanism of action.

In conclusion, 7-(trifluoromethyl)-5-azaspiro[2.4]heptane (CAS No: 2092298-13-8) represents a promising scaffold for developing novel pharmaceutical agents with applications in anti-inflammatory and anticancer therapies. Its unique structural features, combined with the presence of a trifluoromethyl group, make it an attractive candidate for further exploration in medicinal chemistry research.

2092298-13-8 (7-(trifluoromethyl)-5-azaspiro2.4heptane) 関連製品

- 2229176-97-8(2-(1-ethenyl-1H-pyrazol-4-yl)-2-methoxypropan-1-amine)

- 1695607-62-5(4,6-Diethyl-1,4,5,6-tetrahydropyrimidin-2-amine)

- 1803837-96-8(3,4-Dichloropyridine-2-acetic acid)

- 1715018-78-2(1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-one)

- 903344-27-4(N-(2-chlorophenyl)methyl-N'-2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylethanediamide)

- 1563790-37-3(3-(1-methyl-1H-1,3-benzodiazol-5-yl)prop-2-en-1-amine)

- 1701665-44-2(tert-butyl 4-(bromomethyl)-4-(hexyloxy)piperidine-1-carboxylate)

- 2228187-35-5(1-1-(3,5-dichloropyridin-4-yl)cyclopropylethan-1-ol)

- 89179-64-6(6-Methoxypyridazin-4-amine)

- 2137875-26-2(2,2-Difluoro-3-[(4-hydroxypentan-2-yl)amino]propanoic acid)